molecular formula C10H13ClN2OSi B14385743 4-Chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine CAS No. 87954-10-7

4-Chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine

Cat. No.: B14385743
CAS No.: 87954-10-7
M. Wt: 240.76 g/mol
InChI Key: AVFAQRHNMSBJEV-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological molecules, including nucleotides. This specific compound is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 6th position, and a trimethylsilyl-ethynyl group at the 5th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine typically involves multiple steps:

    Starting Material: The synthesis begins with 4,6-dichloro-5-methoxypyrimidine.

    Substitution Reaction: The trimethylsilyl-ethynyl group is introduced via a substitution reaction using trimethylsilylacetylene in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 60-80°C for optimal yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and higher yields. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Types of Reactions:

    Substitution Reactions: The chloro group at the 4th position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the pyrimidine ring.

    Coupling Reactions: The trimethylsilyl-ethynyl group can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in coupling reactions.

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Coupling Products: Biaryl compounds when coupled with aryl halides.

Scientific Research Applications

4-Chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of nucleotide analogs.

    Medicine: Explored for its potential antiviral and anticancer properties due to its structural similarity to nucleotides.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine is primarily based on its ability to participate in various chemical reactions. The chloro and methoxy groups influence the electronic properties of the pyrimidine ring, making it reactive towards nucleophiles and electrophiles. The trimethylsilyl-ethynyl group provides a site for coupling reactions, facilitating the formation of complex molecules.

Comparison with Similar Compounds

    4,6-Dichloro-5-methoxypyrimidine: Lacks the trimethylsilyl-ethynyl group, making it less versatile in coupling reactions.

    4-Chloro-6-methoxy-5-ethynylpyrimidine: Similar structure but without the trimethylsilyl group, affecting its reactivity and stability.

Uniqueness: 4-Chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine is unique due to the presence of the trimethylsilyl-ethynyl group, which enhances its reactivity in coupling reactions and provides additional stability compared to its non-silylated counterparts.

Properties

CAS No.

87954-10-7

Molecular Formula

C10H13ClN2OSi

Molecular Weight

240.76 g/mol

IUPAC Name

2-(4-chloro-6-methoxypyrimidin-5-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C10H13ClN2OSi/c1-14-10-8(5-6-15(2,3)4)9(11)12-7-13-10/h7H,1-4H3

InChI Key

AVFAQRHNMSBJEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)Cl)C#C[Si](C)(C)C

Origin of Product

United States

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